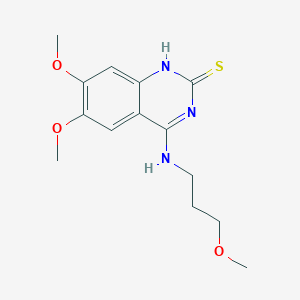
6,7-dimethoxy-4-(3-methoxypropylamino)-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
DMQMT contains a total of 41 bonds, including 22 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
DMQMT is a heterocyclic compound with a molecular formula of C14H19N3O3S and a molecular weight of 309.38. It contains a variety of bonds and functional groups, which contribute to its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis Techniques
Research has been dedicated to the development of synthesis methods for quinazoline derivatives, offering insights into the chemical properties and structural variations that impact their potential applications. For instance, studies have detailed the synthesis of 5,6-dimethoxyquinazolin-2(1H)-ones through routes starting from o-vanillin, highlighting the formation of acid-labile dimers and exploring the spectral characteristics of these systems (J. Press et al., 1986). Similarly, efforts to synthesize 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one have been reported, with a focus on understanding the aromatic demethoxylation processes through theoretical and experimental studies (E. Sobarzo-Sánchez et al., 2006).
Biological Activities
Quinazoline derivatives have been examined for their antimicrobial, analgesic, and anti-inflammatory properties. Research designing and synthesizing novel quinazoline-4-one/4-thione derivatives aimed to explore their pharmacological activities, with some compounds showing promising results against microbes and in models of pain and inflammation (B. Dash et al., 2017). Additionally, the quest for potent antimalarial drugs has led to the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity as promising leads (Yuki Mizukawa et al., 2021).
Chemical Properties and Applications
The exploration of quinazoline derivatives extends to their chemical properties and potential applications in various fields. For example, the synthesis of new 5-hydroxyquinazoline derivatives from functionalized 5-acetyl-6-methylpyrimidines proposed a method for annulating the benzene ring, leading to compounds with potential applications in medicinal chemistry and beyond (A. Komkov et al., 2021).
Propiedades
IUPAC Name |
6,7-dimethoxy-4-(3-methoxypropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-18-6-4-5-15-13-9-7-11(19-2)12(20-3)8-10(9)16-14(21)17-13/h7-8H,4-6H2,1-3H3,(H2,15,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBFVIANZMOYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-4-(3-methoxypropylamino)-1H-quinazoline-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

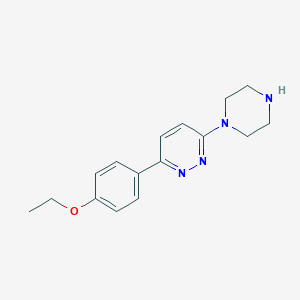
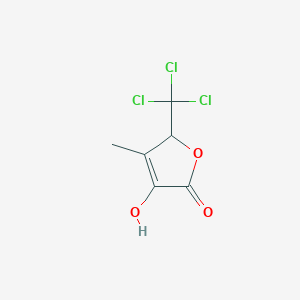
![5-[Benzyl(cyclopropyl)amino]pentan-2-one](/img/structure/B2430301.png)




![Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate](/img/structure/B2430310.png)
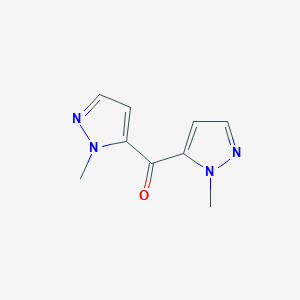
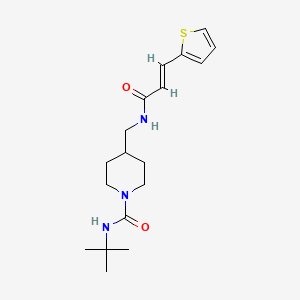
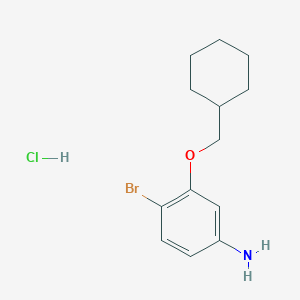
![5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile](/img/structure/B2430314.png)
![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)